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Compound of Interest

Compound Name: 4-Chloro-6-ethylpyrimidin-2-amine

Cat. No.: B1358454 Get Quote

CAS Number: 5734-67-8

This technical guide provides a comprehensive overview of 4-Chloro-6-ethylpyrimidin-2-
amine, a key chemical intermediate with significant potential in pharmaceutical and

agrochemical research. This document is intended for researchers, scientists, and drug

development professionals, offering detailed information on its properties, synthesis, and

potential biological activities.

Chemical and Physical Properties
4-Chloro-6-ethylpyrimidin-2-amine is a substituted pyrimidine with the molecular formula

C₆H₈ClN₃. The presence of a chlorine atom, an ethyl group, and an amino group on the

pyrimidine ring makes it a versatile building block for the synthesis of more complex molecules.

Property Value Source

CAS Number 5734-67-8 N/A

Molecular Formula C₆H₈ClN₃ N/A

Molecular Weight 157.61 g/mol N/A

Melting Point Not available N/A

Boiling Point Not available N/A

Solubility Not available N/A
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Synthesis
The synthesis of 4-Chloro-6-ethylpyrimidin-2-amine can be approached through several

synthetic routes common for pyrimidine derivatives. A prevalent method involves the cyclization

of a β-dicarbonyl compound or its equivalent with a guanidine derivative, followed by

chlorination.

General Synthetic Workflow
A plausible synthetic pathway for 4-Chloro-6-ethylpyrimidin-2-amine is outlined below. This

workflow is based on established pyrimidine synthesis methodologies.

Step 1: Condensation

Step 2: Chlorination

Ethyl Acetoacetate

2-Amino-6-ethylpyrimidin-4-ol

Reaction
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POCl₃
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Caption: General synthetic workflow for 4-Chloro-6-ethylpyrimidin-2-amine.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Chloro-6-
ethylpyrimidin-2-amine is not readily available in the searched literature, a general procedure
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for the synthesis of similar 2-aminopyrimidine derivatives can be adapted. One common

approach is the nucleophilic aromatic substitution of a corresponding dichloropyrimidine.[1][2]

General Protocol for Nucleophilic Aromatic Substitution:

Dissolution: Dissolve the starting material, 2-amino-4,6-dichloropyrimidine, in a suitable

solvent such as propanol.[1]

Addition of Nucleophile: Add the desired amine to the reaction mixture.

Base Addition: Introduce a base, for example, triethylamine, to the reaction vial.[1]

Heating: Heat the reaction mixture to a temperature between 120-140 °C for a duration of

15-30 minutes, often facilitated by microwave irradiation.[1]

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

Work-up: After completion, cool the mixture and disperse the resulting precipitate in a

saturated sodium bicarbonate solution.

Extraction: Extract the product using an appropriate organic solvent, such as ethyl acetate.

[1]

Purification: The crude product can be further purified by techniques like column

chromatography.

Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for 4-Chloro-6-
ethylpyrimidin-2-amine are not explicitly available in the searched results. However,

characteristic spectral features can be predicted based on the analysis of similar compounds.

For instance, the IR spectrum of a related compound, 2-amino-4-chloro-6-methylpyrimidine,

shows characteristic peaks for N-H and C-Cl bonds.[3] Mass spectrometry data for the methyl

analog is also available, which can serve as a reference.[4]

Biological Activity and Potential Applications
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Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities,

making them attractive scaffolds in drug discovery.

Anticancer and Antimicrobial Potential
Numerous studies have highlighted the potential of 2-aminopyrimidine derivatives as

anticancer and antimicrobial agents.[5][6][7][8] For example, certain substituted 2-

aminopyrimidines have shown significant cytotoxicity against various cancer cell lines, including

human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[5] The mechanism of

action for some of these compounds involves the inhibition of key enzymes or signaling

pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition
Substituted aminopyrimidines have been investigated as inhibitors of various enzymes. For

instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key

enzyme in the folate pathway, which is essential for DNA synthesis.[9] This makes them

potential candidates for development as antibacterial and antimalarial drugs.[9] Additionally,

some pyrimidine derivatives have demonstrated inhibitory activity against cyclooxygenase

(COX) enzymes, suggesting potential anti-inflammatory applications.[10]

Modulation of Signaling Pathways
The JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling

pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant

activation is implicated in various diseases, including cancers and inflammatory disorders.[11]

[12] Several pyrimidine-based compounds have been developed as inhibitors of JAK kinases,

demonstrating the potential of this chemical scaffold to target this pathway.[13][14][15]

The PI3K/Akt/mTOR and MAPK signaling pathways are also crucial in cell signaling and are

often dysregulated in cancer.[16][17][18][19][20] The pyrimidine core is a common feature in

many inhibitors targeting kinases within these pathways. While no direct evidence links 4-
Chloro-6-ethylpyrimidin-2-amine to these pathways, its structural similarity to known

inhibitors suggests it could serve as a valuable starting point for the design of novel modulators

of these critical cellular signaling cascades.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9580235/
https://pubmed.ncbi.nlm.nih.gov/39490136/
https://www.mdpi.com/1424-8247/15/1/92
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5466188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5466188/
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10657g
https://pmc.ncbi.nlm.nih.gov/articles/PMC7348822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8617206/
https://www.rsc.org/suppdata/c9/nj/c9nj02139f/c9nj02139f1.pdf
https://www.mdpi.com/1422-8599/2017/1/M923
https://pubmed.ncbi.nlm.nih.gov/21138246/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3711139/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_4_Chloro_6_3_iodophenyl_pyrimidine_as_a_Versatile_Intermediate_for_the_Synthesis_of_p38_MAPK_Kinase_Inhibitors.pdf
https://www.researchgate.net/publication/237055981_Recent_syntheses_of_PI3KAktmTOR_signaling_pathway_inhibitors
https://pubmed.ncbi.nlm.nih.gov/38992850/
https://pubmed.ncbi.nlm.nih.gov/22287731/
https://www.benchchem.com/product/b1358454?utm_src=pdf-body
https://www.benchchem.com/product/b1358454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Signaling Pathway Modulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-6-
ethylpyrimidin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358454#4-chloro-6-ethylpyrimidin-2-amine-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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